Carbamic acid,N-(9-aminononyl)-, 1,1-dimethylethyl ester

Description

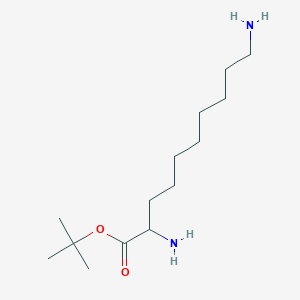

Carbamic acid esters are a class of organic compounds widely used as intermediates in pharmaceutical synthesis and biocatalysis. The compound Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester features a tert-butyl (1,1-dimethylethyl) ester group and a 9-aminononyl chain.

Properties

IUPAC Name |

tert-butyl 2,10-diaminodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)12(16)10-8-6-4-5-7-9-11-15/h12H,4-11,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJINEZMHRTYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCCCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester typically involves the reaction of 9-aminononanol with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

- Dissolve 9-aminononanol in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture for several hours at room temperature.

- Purify the product using column chromatography to obtain carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester.

Industrial Production Methods

In an industrial setting, the production of carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve further purification steps such as recrystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Oxidation: The aliphatic chain can be oxidized to introduce additional functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Hydrolysis: Carbamic acid and 9-aminononanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

Scientific Research Applications

Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules

Biology: The compound can be used in the study of biological processes, particularly those involving amine and ester functionalities. It may serve as a model compound for studying enzyme-catalyzed reactions.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug or a precursor for drug development. Its ability to undergo hydrolysis and release active amines makes it a candidate for drug delivery systems.

Industry: In industrial applications, it can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester involves its ability to undergo hydrolysis, releasing the active amine (9-aminononanol). This amine can then interact with various molecular targets, including enzymes and receptors. The ester bond hydrolysis is typically catalyzed by esterases or other hydrolytic enzymes present in biological systems. The released amine can participate in further biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Key Research Findings

Biological Activity

Carbamic acid derivatives are an important class of compounds in medicinal chemistry, often utilized for their biological activities. This article focuses on the biological activity of Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester , a compound that exhibits promising pharmacological properties.

Chemical Structure and Properties

The chemical formula for Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester is . Its structure includes a carbamate functional group, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | tert-butyl N-(9-aminononyl)carbamate |

| CAS Number | 205126-82-5 |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCC(N) |

The biological activity of this compound primarily relates to its role as an inhibitor of specific enzymes. Research indicates that carbamate esters can interact with enzymes involved in metabolic pathways, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) . These interactions can lead to increased levels of endocannabinoids and other bioactive lipids, which may have therapeutic implications in pain management and inflammation reduction .

Biological Activity Studies

In vitro studies have demonstrated that Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester exhibits significant inhibitory activity against rat NAAA with an IC50 value of approximately 127 nM . This potency indicates its potential application in treating conditions related to endocannabinoid signaling .

Case Study: Rat Model Evaluation

In a recent study evaluating the effects of various carbamate derivatives on rat models:

- Objective : To assess the efficacy of Carbamic acid derivatives in modulating pain response.

- Method : Rats were administered varying doses of the compound. Pain response was measured using the formalin test.

- Results : Significant reduction in pain response was observed at higher concentrations, supporting its role as a potential analgesic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications in the alkyl chain length and branching can significantly affect the biological activity of carbamate derivatives. For instance:

- Shorter alkyl chains tend to exhibit lower potency due to reduced lipophilicity.

- Longer chains , such as those found in N-(9-aminononyl)- derivatives, enhance binding affinity and stability within biological systems .

Table 2: SAR Insights

| Compound Variant | IC50 (nM) | Observations |

|---|---|---|

| Carbamic acid, N-(5-amino-1-naphthalenyl)- | 220 | Moderate potency; effective in certain pathways |

| Carbamic acid, N-(9-aminononyl)- | 127 | High potency; favorable for therapeutic applications |

| Carbamic acid with shorter chains | >1000 | Low activity; less effective in enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for preparing Carbamic acid, N-(9-aminononyl)-, 1,1-dimethylethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection strategies. A key approach involves coupling 9-aminononanol with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine in anhydrous THF) . Reaction temperature (0–25°C) and solvent selection (halogenated solvents like dichloromethane) significantly impact yield and purity. Monitoring via TLC or HPLC is critical to detect intermediates and byproducts .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 9-aminononyl chain (δ ~1.2–1.6 ppm for methylene groups). The carbamate carbonyl resonates at δ ~155–160 ppm in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid to resolve Boc-protected amines .

Q. What are the stability considerations for this compound under typical laboratory storage conditions?

- Methodological Answer : The Boc group is sensitive to acidic and basic conditions. Store the compound at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis. Stability tests under varying humidity (40–80% RH) and temperature (4–25°C) show decomposition rates increase above 25°C, confirmed by mass spectrometry .

Advanced Research Questions

Q. How can enantioselective synthesis or biotransformation strategies be applied to derivatives of this compound?

- Methodological Answer : Microbial enzymes (e.g., Rhodococcus spp.) catalyze stereoselective reductions of ketone intermediates. For example, sodium borohydride in alcohol/halogenated solvent mixtures at –15°C to 0°C achieves >99% chiral purity in related carbamates . Optimize enzyme loading (10–20% w/w) and reaction time (12–24 hrs) using LC-MS to track enantiomeric excess .

Q. What computational methods are effective for predicting the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the carbamate’s hydrolysis pathway under acidic conditions to identify transition states and activation energies.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers, leveraging the 9-aminononyl chain’s hydrophobicity for membrane permeability predictions.

- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate logP (~3.5), bioavailability (30–40%), and CYP450 metabolism .

Q. How do structural modifications (e.g., varying alkyl chain length or Boc replacement) affect biological activity in related compounds?

- Methodological Answer : Replace the Boc group with Fmoc or Cbz protections to alter solubility and enzymatic cleavage rates. For chain-length studies, synthesize analogs (C7–C12 amines) and compare cytotoxicity (via MTT assay) and cellular uptake (fluorescence tagging). In one study, C9 chains optimized endosomal escape in drug delivery systems .

Q. What analytical challenges arise in quantifying trace impurities or degradation products in bulk samples?

- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect low-abundance impurities (e.g., de-Boc products or oxidized amines). Quantify limits of detection (LOD < 0.1%) via calibration curves with internal standards (e.g., deuterated analogs) .

Data Contradictions and Resolution

- Stereoselectivity in Microbial vs. Chemical Synthesis : reports >99% chiral purity using sodium borohydride, while achieves similar results with Rhodococcus enzymes. Resolution: Enzymatic methods reduce racemization risks but require stringent pH control (6.5–7.5) .

- Stability in Aprotic vs. Protic Solvents : notes decomposition in aqueous media, whereas emphasizes stability in anhydrous DMF. Resolution: Conduct accelerated stability studies (40°C/75% RH) to validate storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.